4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
CAS No.: 1219982-60-1
Cat. No.: VC2560856
Molecular Formula: C20H25BrClNO
Molecular Weight: 410.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219982-60-1 |
|---|---|
| Molecular Formula | C20H25BrClNO |
| Molecular Weight | 410.8 g/mol |
| IUPAC Name | 4-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C20H24BrNO.ClH/c21-19-15-18(14-17-4-2-1-3-5-17)6-7-20(19)23-13-10-16-8-11-22-12-9-16;/h1-7,15-16,22H,8-14H2;1H |
| Standard InChI Key | KWQAGZDSODIRHW-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl |
| Canonical SMILES | C1CNCCC1CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl |
Introduction
Chemical Reactions and Mechanisms
Piperidine derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often characterized by their regioselectivity and stereochemistry, which are crucial for biological activity. For similar compounds, oxidation might involve reagents like potassium permanganate, while reduction could use hydrogen gas with a palladium catalyst.
Biological Activity and Applications
While specific biological activity data for 4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is scarce, compounds with similar structures are often investigated for their potential in medicinal chemistry. They may interact with specific molecular targets, such as receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the context of use.
Research Findings and Future Directions
Given the limited availability of specific research findings on 4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve exploring its potential as a lead compound in drug discovery programs, particularly in areas where piperidine derivatives have shown promise, such as neuropharmacology or cancer therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume